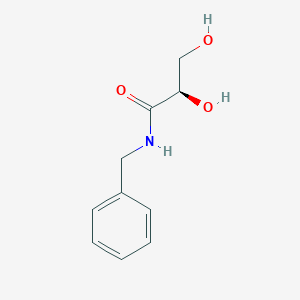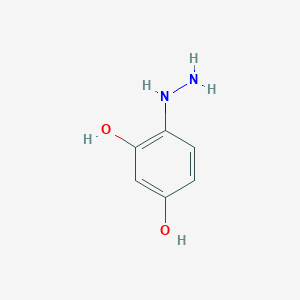
4-Hydrazinylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylbenzene-1,3-diol is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzene ring substituted with two hydroxyl groups (-OH) at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the reaction of resorcinol with hydrazine hydrate under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, around 100-120°C, to facilitate the substitution of the hydroxyl group with the hydrazine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Hydrazinylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydrazinylbenzene-1,3-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazine group is crucial for its reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxybenzene (Catechol)
- 1,4-Dihydroxybenzene (Hydroquinone)
- 4-Hexylbenzene-1,3-diol
Uniqueness
4-Hydrazinylbenzene-1,3-diol is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to other dihydroxybenzenes
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-hydrazinylbenzene-1,3-diol |
InChI |
InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2 |
InChI Key |
PQASHVUQUOZVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



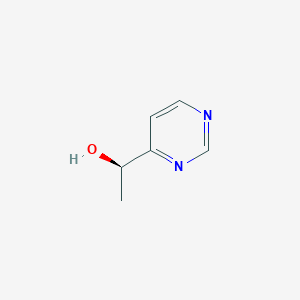
![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)

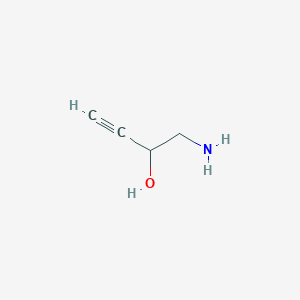

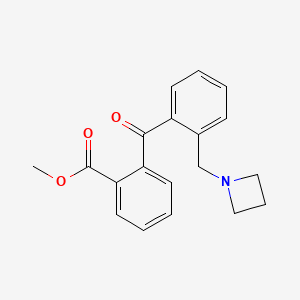
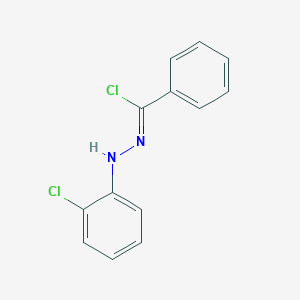
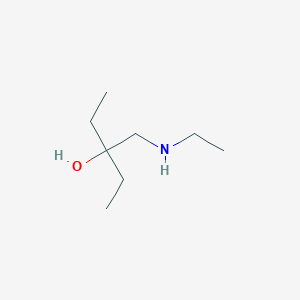
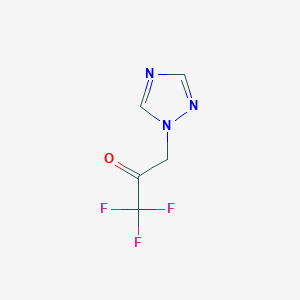

![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
